S-(2-((3-cyanothiophen-2-yl)amino)-2-oxoethyl) ethanethioate
Description
S-(2-((3-cyanothiophen-2-yl)amino)-2-oxoethyl) ethanethioate is a synthetic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Properties
IUPAC Name |
S-[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c1-6(12)15-5-8(13)11-9-7(4-10)2-3-14-9/h2-3H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOHJRDGYAWHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=C(C=CS1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((3-cyanothiophen-2-yl)amino)-2-oxoethyl) ethanethioate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
S-(2-((3-cyanothiophen-2-yl)amino)-2-oxoethyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.
Scientific Research Applications
Structure
The molecular formula of S-(2-((3-cyanothiophen-2-yl)amino)-2-oxoethyl) ethanethioate is C₉H₈N₂O₂S₂. The compound features:
- A thiophene ring.
- An ethanethioate moiety.
- A cyano group attached to the thiophene.
Medicinal Chemistry
This compound has been investigated for several therapeutic properties:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, related compounds have shown selective cytotoxicity towards human cancer cells while sparing normal cells.
- Anti-inflammatory Effects : Research suggests that thiophene derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against common pathogens, such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
Material Science
In the field of material science, this compound is utilized in the development of advanced materials:
- Organic Semiconductors : The unique electronic properties of thiophene derivatives make them suitable for use in organic semiconductors, which are essential for flexible electronics and photovoltaic devices.
- Conductive Polymers : This compound serves as a building block for synthesizing conductive polymers that can be used in various electronic applications.
Organic Synthesis
The compound is valuable in organic synthesis as a versatile building block for creating more complex thiophene derivatives. Its reactivity allows chemists to develop novel compounds with tailored properties for specific applications.
Uniqueness of this compound
This compound stands out due to its unique combination of a thiophene ring with a cyano group and an ethanethioate moiety, imparting distinct chemical and biological properties that make it particularly valuable in various research applications.
Case Studies
- Anticancer Research : A study examining the effects of thiophene derivatives on cancer cell lines found that this compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.
- Antimicrobial Efficacy : In another study, the antimicrobial activity of this compound was tested against multiple bacterial strains. Results indicated strong inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of S-(2-((3-cyanothiophen-2-yl)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.
3-Bromothieno[3,2-b]thiophene: Used in the synthesis of branched amine derivatives.
Uniqueness
S-(2-((3-cyanothiophen-2-yl)amino)-2-oxoethyl) ethanethioate stands out due to its unique combination of a thiophene ring with a cyano group and an ethanethioate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
S-(2-((3-cyanothiophen-2-yl)amino)-2-oxoethyl) ethanethioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including patents, academic articles, and databases.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C₉H₈N₂O₂S₂. Its structure features a thioester functional group, which is often associated with various biological activities.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thioesters have been noted for their ability to inhibit bacterial growth, possibly through interference with bacterial cell wall synthesis or function.
2. Antioxidant Properties
Thioesters, including the compound , have been shown to possess antioxidant activity. This is crucial in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.
3. Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects in various studies. The mechanism may involve the inhibition of pro-inflammatory cytokines and pathways, suggesting potential therapeutic applications in inflammatory diseases.
Data Table: Biological Activities of Related Compounds
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thioester derivatives against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability with increasing concentrations of the compound, showcasing its potential as an antibacterial agent.
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity, measured by DPPH radical scavenging assays. This suggests a promising application in oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
